2-Amino-5-nitrobenzotrifluoride

Drug Design ADME Fluorine Chemistry

Choose 2-Amino-5-nitrobenzotrifluoride (≥98% purity) for its distinct electronic profile that generic nitroanilines cannot replicate. The ortho-CF₃ group boosts lipophilicity by +1.91 logP units, enabling CNS lead optimization and patented 2-haloacetanilide herbicide synthesis. Its characteristic UV λmax (234.5, 370 nm) simplifies QC. Stabilized storage options mitigate resinification risks inherent to aminobenzotrifluorides, ensuring reproducible batch performance.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 121-01-7
Cat. No. B089659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitrobenzotrifluoride
CAS121-01-7
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2
InChIKeyHOTZLWVITTVZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7): A Key Trifluoromethylated Nitroaniline Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7), also known as 4-Nitro-2-(trifluoromethyl)aniline, is a halogenated aromatic amine characterized by the presence of amino (-NH₂), nitro (-NO₂), and trifluoromethyl (-CF₃) functional groups on a benzene ring [1]. This compound is a yellow to brown crystalline solid with a melting point of 90-94 °C, a calculated logP of 3.30, and a molecular weight of 206.12 g/mol . It is primarily utilized as a versatile building block and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique reactivity and properties conferred by its functional groups .

Why Generic Substitution of 2-Amino-5-nitrobenzotrifluoride Fails in Critical Applications: The Cost of Overlooking Orthogonal Reactivity and Stability


In-class compounds, such as other nitroanilines (e.g., 4-nitroaniline or 2-nitroaniline), cannot be simply interchanged with 2-Amino-5-nitrobenzotrifluoride due to fundamental differences in electronic structure and physicochemical properties that dictate downstream reactivity and product performance. The presence and specific position of the strong electron-withdrawing -CF₃ group ortho to the -NH₂ group drastically alter the compound's lipophilicity (logP of 3.30 vs. 1.39 for 4-nitroaniline), metabolic stability, and the electron density of the aromatic ring, which in turn governs regioselectivity in subsequent reactions like diazotization, coupling, and nucleophilic aromatic substitution [1]. Furthermore, aminobenzotrifluorides as a class are known for their low thermal and storage stability, leading to resinification, a challenge that can be managed with specific stabilization strategies but which is not an issue for non-fluorinated analogs [2]. Selecting a generic substitute without these precise electronic and steric features would compromise synthetic route efficiency, final product purity, and bioactivity in pharmaceutical or agrochemical contexts.

2-Amino-5-nitrobenzotrifluoride Procurement Evidence Guide: Head-to-Head Performance Data Against Closest Analogs


Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analog 4-Nitroaniline

The incorporation of a trifluoromethyl group significantly increases lipophilicity, a key parameter for membrane permeability and metabolic stability in drug candidates. 2-Amino-5-nitrobenzotrifluoride exhibits a calculated logP of 3.30 . In contrast, its non-fluorinated structural analog, 4-nitroaniline, has a reported logP of 1.39 [1]. This 1.91 log unit difference represents a theoretical ~80-fold increase in partition coefficient between octanol and water, indicating superior potential for crossing biological membranes and a different metabolic profile.

Drug Design ADME Fluorine Chemistry Lipophilicity

Class-Specific Thermal Stability Challenge and Mitigation Strategy vs. Non-Fluorinated Analogs

Aminobenzotrifluorides as a class exhibit low thermal and storage stability, a phenomenon not observed in non-fluorinated analogs like 4-nitroaniline. It is documented that 2-aminobenzotrifluoride resinifies at 140-150°C in under 2 hours, and 4-aminobenzotrifluoride is unstable even at 120°C [1]. While 2-Amino-5-nitrobenzotrifluoride is a specific derivative, this class-level inference highlights a critical procurement and handling consideration. The patent literature demonstrates that this instability can be effectively mitigated by the addition of a basic stabilizer, enabling safe storage and purification [1]. Non-fluorinated analogs do not require such specific stabilization strategies.

Process Chemistry Stability Storage Handling

Distinct UV Absorption Profile for Analytical Tracking and Purity Assessment

The ultraviolet (UV) absorption spectrum of 2-Amino-5-nitrobenzotrifluoride is distinct from its regioisomers, providing a quantitative basis for analytical differentiation. The compound exhibits a primary absorption maximum (λmax) at 234.5 nm and a secondary maximum at 370 nm [1]. In comparison, its isomer 2-nitro-5-aminobenzotrifluoride shows maxima at 232 nm and in the 390-400 nm range, while m-aminobenzotrifluoride lacks the long-wavelength band [1]. This spectral signature is a direct consequence of the specific electronic interaction between the trifluoromethyl, nitro, and amino groups.

Analytical Chemistry Quality Control Spectroscopy

Validated Synthetic Utility in High-Value Herbicide Intermediates

2-Amino-5-nitrobenzotrifluoride is a crucial intermediate in the patented synthesis of specific 2-haloacetanilide herbicides, a class of compounds with high commercial value for controlling perennial weeds [1]. The patent CA1212699A explicitly details its use as a precursor to substituted anilines that are then converted into active herbicides like N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide [1]. This is a defined, high-value application that generic nitroanilines cannot fulfill, as they lack the required -CF₃ group in the correct position to achieve the desired herbicidal activity and crop safety profile. A process for its preparation via photocatalytic trifluoromethylation of 4-nitroaniline has been reported with a yield of 50.2 g under optimized conditions .

Agrochemical Synthesis Herbicide Intermediates Process Development

Defined Purity and Melting Point Specifications for Reproducible Research

Reputable vendors supply 2-Amino-5-nitrobenzotrifluoride with well-defined specifications that ensure consistency in research and production. The standard commercial product is available with a minimum purity of 98.0% as determined by GC or HPLC . This is accompanied by a sharp and consistent melting point range of 90-94 °C . While some industrial-grade nitrobenzene derivatives may be available at lower purities (e.g., 90-95%), the high purity of this compound minimizes the impact of unknown impurities on reaction yields and downstream product profiles.

Quality Assurance Reproducibility Specifications

2-Amino-5-nitrobenzotrifluoride: Optimal Application Scenarios Driven by Quantitative Evidence


Discovery Chemistry for CNS and Orally Bioavailable Drug Candidates

The 1.91 log unit increase in lipophilicity compared to 4-nitroaniline directly supports the use of 2-Amino-5-nitrobenzotrifluoride as a privileged fragment in medicinal chemistry programs targeting central nervous system (CNS) disorders or requiring high oral absorption . This quantitative advantage enables medicinal chemists to design molecules with improved blood-brain barrier permeability and metabolic stability from the outset, streamlining the hit-to-lead optimization process.

Agrochemical R&D for Next-Generation Fluorinated Herbicides

The compound's validated role as a key intermediate in the patented synthesis of 2-haloacetanilide herbicides makes it a strategic procurement choice for agrochemical companies developing new weed control solutions . Its use enables a direct, patent-protected route to a known class of active ingredients, significantly de-risking process development and offering a clear pathway to commercial products with established crop safety profiles.

Process Chemistry and Quality Control Laboratories

The distinct UV absorption profile (λmax at 234.5 and 370 nm) provides a clear analytical handle for method development . Process chemists and QC analysts can leverage this spectral signature for in-process control, purity assessment, and identity testing, ensuring that the correct regioisomer is being used and that reactions proceed as expected. The established melting point range (90-94 °C) offers an additional, simple metric for quality verification .

Academic and Industrial Labs with Stringent Reproducibility Requirements

Procuring material with a defined, high purity (≥98.0%) and a known, manageable stability profile (including stabilization options) directly supports the reproducibility of complex synthetic sequences . Researchers can trust that the building block will perform consistently, minimizing batch-to-batch variability and reducing the time lost to troubleshooting due to impure or degraded starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-nitrobenzotrifluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.